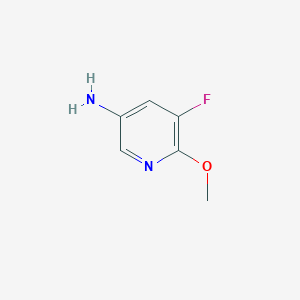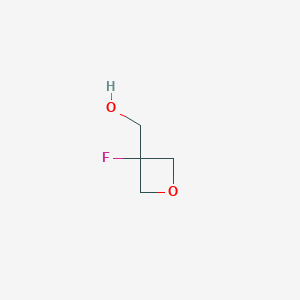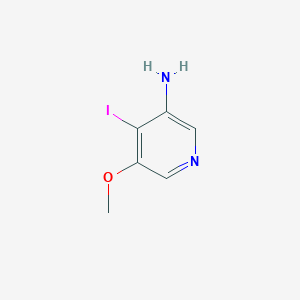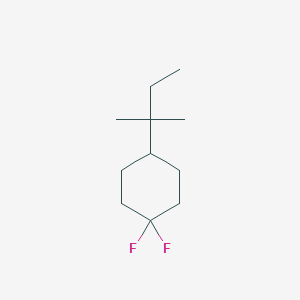
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane
説明
The compound “4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane” is a fluorinated cyclohexane derivative. Cyclohexane is a six-membered ring compound, and in this case, it has a difluoro group and a 1,1-dimethylpropyl group attached .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or addition reactions where a difluoro group and a 1,1-dimethylpropyl group are added to cyclohexane .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the six-membered cyclohexane ring, with the difluoro group and the 1,1-dimethylpropyl group attached. The exact structure would depend on the positions of these groups on the ring .
Chemical Reactions Analysis
As a fluorinated cyclohexane derivative, this compound might undergo reactions typical of alkanes, such as combustion and halogenation. The presence of the difluoro group could also make it susceptible to reactions involving the carbon-fluorine bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the structure and the functional groups present. For example, the presence of the difluoro group could increase the compound’s reactivity compared to cyclohexane .
科学的研究の応用
Organometallic Chemistry : One study involves the reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with dichlorodicyclopentadienylvanadium(IV) to produce compounds like 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, which are related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane. These compounds are important for understanding the stability and reactivity of organometallic compounds (Seetz et al., 1984).
Thermodynamic Properties in Oxygasoline Technology : The thermodynamic properties of methyl 1,1-dimethylpropyl ether (related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane) and its mixtures with hydrocarbons have been studied for applications in oxygasoline technology. These studies are crucial for understanding the behavior of such mixtures in fuel applications (Zhu et al., 1994).
Conformational Properties in Nuclear Magnetic Resonance (NMR) Spectroscopy : Research on the conformational properties of substituted 1,1-Difluorocyclohexanes, including compounds similar to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane, has been conducted using fluorine magnetic resonance spectroscopy. These studies are significant for understanding the molecular structure and behavior of these compounds (Spassov et al., 1967).
Density and Excess Volume Measurements in Chemical Engineering : Investigations into the densities and excess volumes of mixtures involving methyl 1,1-dimethylpropyl ether (related to 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane) are important for chemical engineering applications, particularly in understanding the interactions in these mixtures (Witek et al., 1997).
Safety And Hazards
特性
IUPAC Name |
1,1-difluoro-4-(2-methylbutan-2-yl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2/c1-4-10(2,3)9-5-7-11(12,13)8-6-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZIKWSRZKJGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



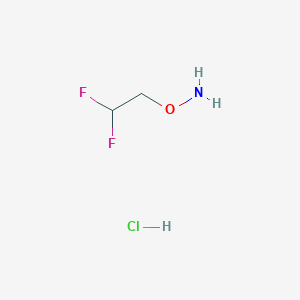
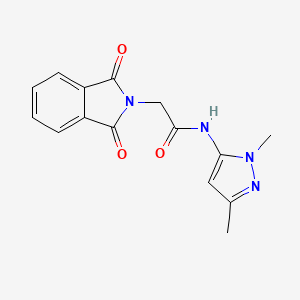
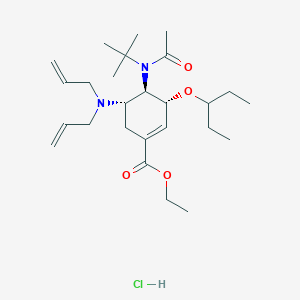
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
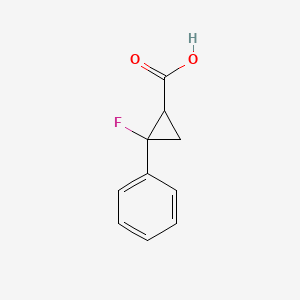
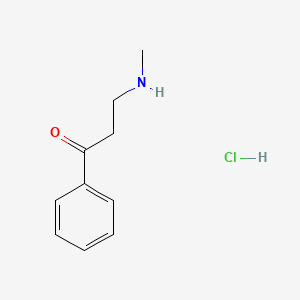
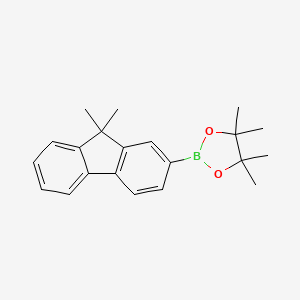
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
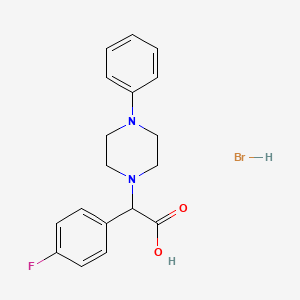
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
